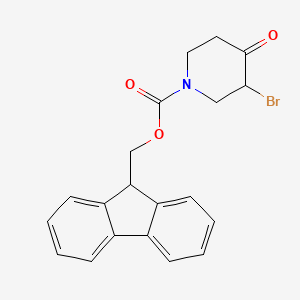

(9H-Fluoren-9-yl)methyl 3-bromo-4-oxopiperidine-1-carboxylate

Description

“(9H-Fluoren-9-yl)methyl 3-bromo-4-oxopiperidine-1-carboxylate” is a fluorene-based derivative featuring a piperidine ring substituted with a bromine atom at the 3-position and a ketone group at the 4-position. The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group, a widely used protecting group in peptide synthesis , enhances the compound’s stability during synthetic processes.

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl 3-bromo-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrNO3/c21-18-11-22(10-9-19(18)23)20(24)25-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOMYTMXBSGKEDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1=O)Br)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluoren-9-yl)methyl 3-bromo-4-oxopiperidine-1-carboxylate typically involves the reaction of 9H-fluoren-9-ylmethanol with 3-bromo-4-oxopiperidine-1-carboxylic acid. The reaction is carried out under controlled conditions, often using a base such as triethylamine to facilitate the esterification process. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure maximum yield and efficiency. The purification process may involve additional steps such as recrystallization to achieve the required purity standards for industrial applications .

Chemical Reactions Analysis

Types of Reactions

(9H-Fluoren-9-yl)methyl 3-bromo-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The carbonyl group in the piperidine ring can be reduced to form the corresponding alcohol.

Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while reduction reactions typically yield alcohols, and oxidation reactions yield more oxidized compounds .

Scientific Research Applications

(9H-Fluoren-9-yl)methyl 3-bromo-4-oxopiperidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of (9H-Fluoren-9-yl)methyl 3-bromo-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorenyl group can interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Comparable Compounds

Key Observations:

Substituent Effects on Reactivity: The 3-bromo group in the target compound distinguishes it from analogs like 11 (3-Fmoc-amino) and 3ac (4-azido). Bromine’s electronegativity and leaving-group capacity make the target more reactive in substitution reactions compared to amino- or hydroxy-substituted derivatives . 4-Oxo groups (common in the target and compound 11) increase electrophilicity at the adjacent carbon, enabling enolate formation or reductive amination .

Physical Properties: Melting points correlate with substituent polarity and crystallinity. Compound 11 (141–142°C) and 12 (169–171°C, ) show that bulky groups (e.g., benzyloxyimino) increase melting points compared to smaller substituents like Fmoc-amino. The target’s bromo group may lower melting points relative to hydroxy or amino analogs due to reduced hydrogen bonding .

Synthetic Utility: The target’s bromine atom offers a versatile handle for cross-coupling (e.g., Suzuki) or nucleophilic displacement, unlike azido (compound 3ac) or hydroxy (compound 16) groups, which require distinct reaction conditions . Fmoc-protected piperidines (e.g., compound 11) are commonly used in peptide synthesis, whereas the target’s bromo group may expand its role in organometallic or fragment-based drug discovery .

Structural Similarity Analysis

Table 2: Similarity Scores of Selected Analogs ()

| Compound Name | Similarity Score | Key Structural Differences |

|---|---|---|

| (9H-Fluoren-9-yl)methyl (2-bromoethyl)carbamate | 0.88 | Bromoethyl chain vs. bromopiperidine |

| (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate | 0.83 | Bromopropyl chain vs. cyclic bromopiperidine |

| Benzyl (2-bromoethyl)carbamate | 0.82 | Benzyl vs. Fmoc protecting group |

| (9H-Fluoren-9-yl)methyl 4-hydroxypiperidine-1-carboxylate | 0.78 (inferred) | Hydroxy vs. bromo substituent |

- High-similarity compounds (scores >0.8) share the Fmoc group and bromine but differ in backbone structure (e.g., linear vs. cyclic). These analogs highlight the target’s uniqueness in combining a piperidine ring with bromine and ketone functionalities .

Biological Activity

(9H-Fluoren-9-yl)methyl 3-bromo-4-oxopiperidine-1-carboxylate, with the CAS number 562827-16-1, is a synthetic compound notable for its diverse biological activities. Its structure features a fluorenyl group linked to a piperidine ring, which is substituted with a bromine atom and a carboxylate group. This unique configuration allows it to interact with various biological targets, making it of interest in pharmacological research.

- Molecular Formula : C20H18BrNO3

- Molecular Weight : 400.28 g/mol

- Purity : 97%

- IUPAC Name : (9H-fluoren-9-yl)methyl 3-bromo-4-oxopiperidine-1-carboxylate

The biological activity of (9H-Fluoren-9-yl)methyl 3-bromo-4-oxopiperidine-1-carboxylate is attributed to its ability to bind to specific receptors and enzymes, modulating their activity. The fluorenyl group can engage with hydrophobic pockets in proteins, while the piperidine moiety can form hydrogen bonds with amino acid residues, influencing various biochemical pathways.

Antimicrobial Activity

Research has indicated that derivatives of compounds similar to (9H-Fluoren-9-yl)methyl 3-bromo-4-oxopiperidine have demonstrated significant antimicrobial properties. For instance, studies on related piperidine derivatives showed promising results against Mycobacterium tuberculosis (M. tuberculosis) with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 μg/mL against resistant strains . The compound's structure suggests potential for similar activity.

Enzyme Inhibition

Investigations into related compounds have revealed their capacity to act as inhibitors for various enzymes, including kinases and proteases. These enzymes are crucial in numerous biological processes, and their dysregulation is associated with various diseases. Preliminary studies suggest that (9H-Fluoren-9-yl)methyl 3-bromo-4-oxopiperidine may exhibit similar inhibitory effects, although specific data on this compound remains limited.

Cytotoxicity

Cytotoxicity assays conducted on similar piperidine derivatives have shown varied results, indicating that while some compounds exhibit low toxicity towards non-cancerous cells, others may not be as selective. For example, the selectivity index (SI) calculated for certain derivatives was greater than 1.0, suggesting they are non-toxic at effective antimicrobial concentrations . Further studies are required to establish the cytotoxic profile of (9H-Fluoren-9-yl)methyl 3-bromo-4-oxopiperidine.

Case Studies and Research Findings

Q & A

Q. Example Data :

| Proton Position | Expected δ (ppm) | Observed δ (ppm) | Possible Cause |

|---|---|---|---|

| C3-H | 4.2–4.5 | 4.7 | Solvent polarity |

| C4=O Adjacent H | 2.8–3.1 | 3.3 | Tautomerism |

What methodologies are recommended for optimizing the bromination step?

Advanced

To enhance regioselectivity and yield:

Screening brominating agents : Compare NBS, Br₂, or HBr with H₂O₂ in DCM .

Radical initiation : Add AIBN (azobisisobutyronitrile) to promote radical-mediated bromination at C3 .

Temperature control : Maintain 0–5°C to minimize side reactions (e.g., dibromination) .

Computational modeling : Use DFT calculations to predict bromine’s electrophilic attack sites based on electron density maps .

Validation : Confirm product structure via HRMS and ¹³C NMR, focusing on the C-Br signal (~30–40 ppm) .

How does the Fmoc group influence the compound’s reactivity in downstream applications?

Basic

The Fmoc group:

- Protects the piperidine nitrogen during synthesis, preventing unwanted nucleophilic reactions .

- Enables mild deprotection : Removable with 20% piperidine in DMF, leaving other functional groups (e.g., bromo, keto) intact .

- Enhances solubility : Improves organic-phase solubility for purification and coupling reactions .

Caution : The Fmoc group is light-sensitive; store the compound in amber vials at –20°C .

What are the biological research applications of this compound?

Q. Basic

- Drug discovery : Serves as a precursor for kinase inhibitors or antimicrobial agents due to the reactive 3-bromo and 4-oxo motifs .

- Enzyme studies : The piperidine scaffold mimics natural alkaloids, enabling probing of enzymatic active sites .

- Peptide modification : Incorporates into peptidomimetics to enhance metabolic stability .

Advanced Insight : The bromine atom allows site-specific cross-coupling (e.g., Suzuki-Miyaura) for functional diversification .

How should researchers address instability during storage or handling?

Q. Advanced

- Moisture sensitivity : Store under argon or nitrogen in a desiccator .

- Thermal degradation : Avoid temperatures >40°C; use cold solvents during handling .

- Light sensitivity : Wrap containers in aluminum foil and use UV-filtered lighting .

- Analytical stability : Prepare fresh solutions for HPLC/LC-MS to prevent keto-enol interconversion artifacts .

What analytical techniques are critical for characterizing this compound?

Q. Basic

How can researchers mitigate low yields in the final coupling step?

Q. Advanced

Activation of carboxylate : Use HOBt/DIC or EDCI/HOAt to form active esters .

Solvent optimization : Test polar aprotic solvents (DMF, DMSO) for improved solubility .

Stoichiometry adjustment : Increase equivalents of coupling reagents (1.2–1.5 eq) to drive the reaction .

Microwave-assisted synthesis : Apply controlled heating (50–80°C) to accelerate reaction kinetics .

Troubleshooting : If byproducts persist, employ orthogonal protection (e.g., Boc for amines) to prevent side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.